3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid
CAS No.: 1396967-59-1
Cat. No.: VC5975273
Molecular Formula: C11H11ClN2O4
Molecular Weight: 270.67
* For research use only. Not for human or veterinary use.
![3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid - 1396967-59-1](/images/structure/VC5975273.png)
Specification
CAS No. | 1396967-59-1 |
---|---|
Molecular Formula | C11H11ClN2O4 |
Molecular Weight | 270.67 |
IUPAC Name | 4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Standard InChI Key | ZHHYFQDAWUJSPO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl |
Introduction
Structural Characterization and Physicochemical Properties
The compound’s structure features a propanoic acid core substituted at the α-carbon with both a carbamoyl group () and a 2-chlorobenzamido moiety (). The stereochemistry of the α-carbon remains unspecified in most literature, though related analogs exhibit chirality-dependent bioactivity. Key structural descriptors include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 270.67 g/mol |
SMILES | C1=CC=C(C(=C1)Cl)C(=O)NC(CC(=O)N)C(=O)O |
InChIKey | ZHHYFQDAWUJSPO-UHFFFAOYSA-N |
Predicted LogP | 1.32 (XLogP3-AA) |
The presence of both hydrophilic (carboxylic acid, carbamoyl) and lipophilic (chlorophenyl) groups confers amphiphilic characteristics, influencing solubility and membrane permeability. Computational models predict a collision cross-section (CCS) of 152.1–160.5 Ų for major adducts in mass spectrometry , aiding analytical identification.
Synthetic Methodologies and Challenges
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests feasible routes via sequential acylation and carbamoylation reactions. A plausible pathway involves:
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Amino Acid Backbone Preparation: Starting from L-aspartic acid or its derivatives, protection of the α-amino group followed by β-carboxylic acid activation.
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2-Chlorobenzamide Conjugation: Coupling the activated intermediate with 2-chlorobenzoic acid using carbodiimide-based reagents (e.g., EDC/HOBt).
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Carbamoylation: Introduction of the carbamoyl group via reaction with cyanate or urea derivatives under basic conditions .
Challenges include regioselectivity in acylation steps and racemization at the α-carbon. Stereoselective synthesis remains unexplored but could enhance bioactivity, as seen in the (2S)-configured para-chloro analog.
Reactivity and Derivative Synthesis
The compound’s reactivity profile centers on its functional groups:
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Carboxylic Acid: Forms esters, amides, or salts; participates in peptide coupling.
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Carbamoyl Group: Undergoes hydrolysis to amines under acidic/basic conditions .
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Aromatic Chlorine: Supports palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Derivatization efforts focus on enhancing pharmacokinetic properties. For example, esterification of the carboxylic acid improves cell membrane permeability, while substituting the chlorine atom modulates target affinity.
Applications in Medicinal Chemistry
Pharmaceutical Intermediate
The compound serves as a precursor to protease inhibitors and receptor modulators. Its structural similarity to endogenous amino acids enables mimicry of peptide substrates in enzymatic assays.
Aspect | Recommendation |
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Personal Protection | Gloves (nitrile), goggles, fume hood |
Storage | -20°C, inert atmosphere |
Spill Management | Absorb with vermiculite; neutralize with dilute NaOH |
Future Research Directions
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